2-Chloro-5-nitropyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGPESWYIAYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-nitropyridine-4-carboxamide (CAS No. 23056-36-2) is a heterocyclic compound with potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 158.54 g/mol. It features a pyridine ring substituted with a chlorine atom and a nitro group, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- CXCR2 Antagonism : The compound has been identified as a CXCR2 antagonist with an IC value of 0.11 µM in kinetic fluorescence-based assays. CXCR2 plays a crucial role in inflammatory and cancer processes, making its antagonism a promising therapeutic strategy .
- Inhibition of Matrix Metalloproteinases : Related compounds within the pyrido[3,4-d]pyrimidine class have shown selective inhibition of matrix metalloproteinase-13 (MMP-13), which is implicated in cancer metastasis and tissue remodeling .
- Histone Lysine Demethylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone lysine demethylases, suggesting potential applications in epigenetic modulation .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound have revealed critical insights into how structural modifications affect its biological activity:
These findings suggest that specific substitutions can significantly enhance or diminish the biological efficacy of the compound.
Case Studies
Several studies have investigated the pharmacological effects of this compound and related compounds:
- CXCR2 Antagonism in Cancer Models : In preclinical studies, the antagonism of CXCR2 has been linked to reduced tumor growth and improved responses to chemotherapy. This highlights the potential for combining CXCR2 antagonists with other therapeutic modalities .
- Inhibition of MMPs : Pyrido[3,4-d]pyrimidine derivatives have been shown to inhibit MMPs effectively, which could be beneficial in treating diseases characterized by excessive tissue remodeling, such as cancer and fibrosis .
- Epigenetic Modulation : The ability to inhibit histone demethylases positions these compounds as potential candidates for epigenetic therapies, particularly in cancers where epigenetic alterations play a significant role .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for various pharmacological activities:
- Antimicrobial Activity : Preliminary studies indicate that 2-chloro-5-nitropyridine-4-carboxamide exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells. It activates caspase pathways, which are crucial for programmed cell death, thereby highlighting its potential as an anticancer agent .
- Histone Lysine Demethylase Inhibition : Some derivatives of this compound have demonstrated the ability to inhibit histone lysine demethylases, suggesting applications in epigenetic modulation for cancer therapies.
Biochemical Research
The compound plays a role in biochemical assays and enzyme interaction studies:
- Enzyme Interaction Studies : It is utilized to explore interactions with cytochrome P450 enzymes, which are vital for the metabolism of various xenobiotics.
- Oxidative Stress Response : In laboratory settings, it has been shown to induce oxidative stress in specific cell lines, leading to increased levels of reactive oxygen species (ROS) in a dose-dependent manner .
Agricultural Applications
As an intermediate in the synthesis of agrochemicals, this compound is used in developing herbicides and pesticides. Its ability to affect plant growth regulators makes it valuable in agricultural chemistry .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer agents | Induces apoptosis via caspase pathway activation | |
| Histone demethylase inhibitors | Potential for epigenetic therapies | |
| Biochemical Research | Enzyme interaction studies | Interacts with cytochrome P450 enzymes |
| Oxidative stress studies | Induces ROS production in cell lines | |
| Agricultural Applications | Synthesis of herbicides and pesticides | Influences plant growth regulation |
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Anticancer Mechanism Investigation
In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. This study suggests that the compound could be further developed into a therapeutic agent for cancer treatment.
Enzyme Interaction Analysis
Research focused on the interaction between this compound and cytochrome P450 enzymes showed that it acts as an inhibitor, affecting the metabolism of other xenobiotics. This finding is crucial for understanding drug interactions and potential side effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The nitro group in 2-Chloro-5-nitropyridine-4-carboxamide enhances electrophilicity at the chloro position, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to methyl- or fluoro-substituted analogues .
- Carboxamide vs.
Physical and Chemical Properties
Notes:
- The carboxamide group likely raises the melting point compared to non-polar analogues due to intermolecular hydrogen bonding .
- Reduced solubility in water compared to amine derivatives is expected due to the nitro group’s hydrophobicity.
Spectroscopic Characterization
Infrared (IR) and Raman spectra of this compound would exhibit distinct features (Table 2):
| Functional Group | IR Bands (cm⁻¹) | Raman Peaks (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | 1520–1350 (asymmetric stretch) | 1340–1260 (symmetric stretch) |
| Carboxamide (CONH₂) | 1680–1630 (C=O stretch) | 1600–1550 (N–H bend) |
| Chloro (C–Cl) | 750–550 (C–Cl stretch) | 300–200 (ring deformation) |
These spectral signatures differentiate it from analogues like 4-Chloro-5-fluoro-2-methylpyridine, which lacks nitro and carboxamide bands .
Preparation Methods
Step 1: Preparation of 4-Chloro-2-amino pyridine
- Starting from 4-chloro-2-aminopyridine, the compound is obtained by standard halogenation and amination procedures.
- This precursor is critical for subsequent nitration.
Step 2: Nitration to form 4-Chloro-2-amino-3-nitropyridine
- The amino pyridine is nitrated using a nitrating mixture comprising concentrated nitric acid and sulfuric acid.
- Typical conditions: stirring at 25–30°C for about 1 hour.
- The reaction introduces a nitro group at the 3-position, yielding 4-chloro-2-amino-3-nitropyridine.
- Reaction monitoring is done by thin-layer chromatography (TLC).
Step 3: Diazotization and Hydrolysis to 4-Chloro-3-nitropyridine-2-ol
- The amino group is converted to a hydroxyl group via diazotization.
- Sodium nitrite and hydrochloric acid are added at 0–5°C.
- The mixture is stirred for 30–60 minutes at low temperature, then heated to 60–80°C for 3 hours for complete hydrolysis.
- The product 4-chloro-3-nitropyridine-2-ol is extracted with dichloromethane, dried, and concentrated.
Step 4: Chlorination to form 2-Chloro-5-nitropyridine
- The hydroxyl intermediate is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-diethyl aniline and etamon chloride.
- Conditions: heating at 120–125°C for 5–8 hours.
- After completion, excess reagents are removed under reduced pressure.
- The crude product is precipitated by quenching in ice water, filtered, washed, and dried.
- This step yields 2-chloro-5-nitropyridine with high purity and yield.
Step 5: Amidation to 2-Chloro-5-nitropyridine-4-carboxamide
- The carboxamide group is introduced by reacting the chlorinated nitropyridine with appropriate carboxylic acid derivatives.
- For example, cyclopropanecarbonyl chloride can be used to form N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide.
- The reaction is typically carried out in dichloromethane at low temperatures (-10 to 0°C) with triethylamine as a base.
- After reaction completion, the mixture is washed, dried, and the product crystallized from ethyl acetate.
Reaction Conditions and Optimization
| Step | Reaction | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation/Amination | Starting pyridine derivatives | Ambient | Variable | Precursor preparation |
| 2 | Nitration | HNO₃ + H₂SO₄ | 25–30°C | ~1 hr | Control to avoid over-nitration |
| 3 | Diazotization & Hydrolysis | NaNO₂, HCl | 0–5°C then 60–80°C | 30–60 min + 3 hr | Stirring and temperature control critical |
| 4 | Chlorination | POCl₃, N,N-diethyl aniline, etamon chloride | 120–125°C | 5–8 hr | Reflux; removal of excess reagents under vacuum |
| 5 | Amidation | Acyl chloride, triethylamine | -10 to 25°C | 5–6 hr | Low temperature to control side reactions |
Research Findings and Yield Data
- The nitration step yields 4-chloro-2-amino-3-nitropyridine with high selectivity by controlling acid concentration and temperature.
- Diazotization followed by hydrolysis efficiently converts amino to hydroxyl groups with minimal by-products.
- Chlorination using POCl₃ under reflux ensures complete conversion to the chloro derivative.
- Amidation reactions proceed smoothly under mild conditions with triethylamine, yielding the carboxamide in high purity.
- Overall yields for the multi-step synthesis are reported to be in the range of 40–60%, with optimization possible by adjusting reagent ratios and reaction times.
Comparative Synthesis Approaches
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Mixed acid nitration (HNO₃/H₂SO₄) | Simple, widely used | High nitration efficiency | Requires careful temperature control to avoid over-nitration |
| Diazotization with NaNO₂/HCl | Mild conditions for amino group conversion | High selectivity | Requires low temperature and careful stirring |
| Chlorination with POCl₃ | Effective for hydroxyl to chloro substitution | High yield, scalable | Requires handling of corrosive reagents |
| Amidation with acyl chlorides | Direct introduction of carboxamide | High purity product | Sensitive to moisture, requires dry solvents |
Summary Table of Key Intermediates and Final Product
| Compound | Structure Description | Key Reaction Step | Yield (%) | Purification Method |
|---|---|---|---|---|
| 4-Chloro-2-amino pyridine | Amino and chloro substituted pyridine | Starting material | N/A | Recrystallization |
| 4-Chloro-2-amino-3-nitropyridine | Nitro introduced at 3-position | Nitration | ~70–80 | Extraction, recrystallization |
| 4-Chloro-3-nitropyridine-2-ol | Hydroxyl replaces amino group | Diazotization & hydrolysis | ~65–75 | Organic extraction, drying |
| 2-Chloro-5-nitropyridine | Chlorination of hydroxyl intermediate | Chlorination | ~60–70 | Precipitation, filtration |
| This compound | Amidation product | Acylation with acid chloride | ~50–60 | Crystallization |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-nitropyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with nitration and chlorination of pyridine derivatives. For example, analogous compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile are synthesized via chlorination using phosphoryl chloride, followed by amidation . Optimization strategies include:
- Temperature control during nitration to avoid over-oxidation.
- Use of anhydrous conditions for chlorination to enhance yield.
- Purification via column chromatography or recrystallization to isolate the carboxamide product.
- Monitoring reaction progress using TLC or HPLC to identify intermediates.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the positions of chlorine, nitro, and carboxamide groups .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide group) .
- Mass spectrometry (ESI-MS or EI-MS) for molecular weight validation and fragmentation pattern analysis .
- Elemental analysis to verify purity and stoichiometry .
Q. What are the key functional groups in this compound that influence its reactivity?
- Methodological Answer : The nitro group (-NO₂) at position 5 enhances electrophilic substitution reactivity, while the chlorine at position 2 directs nucleophilic attacks to specific sites. The carboxamide group (-CONH₂) at position 4 participates in hydrogen bonding, affecting solubility and crystallization. Researchers should prioritize protecting the carboxamide during nitration or chlorination steps to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound?
- Methodological Answer :
- Use SHELX software for refinement, especially for high-resolution or twinned data. For example, SHELXL can handle anisotropic displacement parameters to resolve electron density ambiguities .
- Cross-validate results with DFT calculations (e.g., bond lengths, angles) to identify outliers in experimental data .
- Employ Patterson maps to locate heavy atoms (e.g., chlorine) and refine their positions iteratively .
Q. What strategies mitigate hazards when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors.
- Waste Management : Segregate halogenated waste and dispose via incineration or licensed hazardous waste contractors .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect can be modeled to predict regioselectivity in substitution reactions .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide drug design .
- Reaction Pathway Simulations : Use software like Gaussian or ORCA to model intermediates and transition states in amidation or nitration steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
